2-(Benzyloxy)-1-phenylethan-1-one
Description
2-(Benzyloxy)-1-phenylethan-1-one is an aromatic ketone characterized by a benzyloxy (ether) group at the β-position of the ethanone backbone and a phenyl group at the α-position. It is synthesized via rhodium-catalyzed geminal oxyfunctionalization reactions, yielding a liquid product with a moderate 40% efficiency . Key spectroscopic data (¹H and ¹³C NMR) confirm its structure, with distinct signals for the benzyloxy (δ 4.70–4.76 ppm) and aromatic protons (δ 7.28–7.95 ppm) . The benzyloxy group imparts electron-donating effects, influencing the compound’s reactivity and stability. Its primary applications include serving as an intermediate in organic synthesis, particularly in reactions requiring ether-protected ketones.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-phenyl-2-phenylmethoxyethanone |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
MRSDBRAGNWAUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via deprotonation of 2-hydroxyacetophenone by a base (e.g., K₂CO₃ or NaH), generating a phenoxide ion that attacks the benzyl halide’s electrophilic carbon. Polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures enhance reactivity.
Key optimization parameters include:
-
Base selection : Carbonate bases (K₂CO₃) in ethanol-water mixtures yield 65–78% conversion at room temperature. Stronger bases like NaH in DMF achieve >85% yield but require anhydrous conditions.
-
Solvent system : Ethanol-water (9:1) minimizes side reactions (e.g., O- vs. C-alkylation) compared to pure DMF.
-
Temperature : Reactions proceed efficiently at 25–40°C; higher temperatures accelerate hydrolysis of benzyl halides.
Representative Procedure:
-
Combine 2-hydroxyacetophenone (1.0 eq, 10 mmol), benzyl chloride (1.2 eq), and K₂CO₃ (1.5 eq) in ethanol-water (9:1, 30 mL).
-
Stir at 40°C for 12 h.
-
Quench with ice-water, extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the product as a colorless oil (72% yield).
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a mild, selective alternative for synthesizing benzyl ethers without requiring pre-formed phenoxides. This method employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) to mediate the coupling of 2-hydroxyacetophenone and benzyl alcohol.
Mechanistic Considerations
The reaction proceeds through a redox process: DEAD/DIAD oxidizes PPh₃ to triphenylphosphine oxide, while the hydroxyl group of 2-hydroxyacetophenone is activated for nucleophilic displacement by benzyl alcohol. Steric and electronic effects are minimal, ensuring high regioselectivity.
Optimization Data:
Representative Procedure:
-
Dissolve 2-hydroxyacetophenone (1.0 eq, 5 mmol), benzyl alcohol (1.1 eq), and PPh₃ (1.1 eq) in anhydrous THF (20 mL).
-
Cool to 0°C, add DEAD (1.1 eq) dropwise, and stir at 25°C for 3 h.
-
Concentrate under reduced pressure, then purify by flash chromatography (hexane/EtOAc 3:1) to obtain the product (82% yield).
Friedel-Crafts Acylation of Benzyl-Protected Glycolic Acid
An alternative route involves Friedel-Crafts acylation of benzene with benzyl-protected glycolic acid chloride. While less common, this method avoids handling phenolic starting materials.
Synthetic Pathway and Challenges
-
Protection : Glycolic acid is benzylated using benzyl bromide/K₂CO₃ in acetone to form benzyl glycolate.
-
Chlorination : Treat benzyl glycolate with thionyl chloride (SOCl₂) to generate benzyl glycolyl chloride.
-
Acylation : React benzyl glycolyl chloride with benzene under Friedel-Crafts conditions (AlCl₃ catalyst).
Key Limitations:
Procedure:
-
Prepare benzyl glycolyl chloride by stirring benzyl glycolate (10 mmol) with SOCl₂ (15 mmol) at 60°C for 2 h.
-
Add AlCl₃ (12 mmol) to benzene (30 mL) at 0°C, followed by dropwise addition of benzyl glycolyl chloride.
-
Stir at 25°C for 6 h, quench with HCl (1 M), extract with DCM, and purify via chromatography (15% yield).
Comparative Analysis of Methods
| Parameter | Alkylation | Mitsunobu | Friedel-Crafts |
|---|---|---|---|
| Yield (%) | 65–85 | 75–90 | 15–30 |
| Reaction Time (h) | 12–24 | 2–4 | 6–8 |
| Cost Efficiency | High | Moderate | Low |
| Scalability | Excellent | Moderate | Poor |
| Functional Group Tolerance | Broad | Broad | Narrow |
Key Takeaways :
-
Alkylation is preferred for large-scale synthesis due to low cost and simplicity.
-
Mitsunobu offers superior yields and milder conditions for sensitive substrates.
-
Friedel-Crafts is limited by poor selectivity and practicality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
2-(Benzyloxy)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzyl ethers.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the cleavage of benzyl ethers. The pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(benzyloxy)-1-phenylethan-1-one with analogous derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Key Properties of this compound and Analogues
*Calculated from molecular structure.
Substituent Effects on Reactivity
Electron-Donating vs. Electron-Withdrawing Groups :
- The benzyloxy group in the target compound donates electrons via resonance, reducing the electrophilicity of the ketone compared to electron-withdrawing substituents like phosphoryl () or nitro groups (). For example, phosphoryl derivatives exhibit enhanced ketone reactivity in nucleophilic additions .
- Epoxide-containing analogues () display high reactivity due to ring strain, enabling facile ring-opening reactions with nucleophiles, unlike the stable benzyloxy ether .
Steric and Solubility Considerations :
Stability and Spectroscopic Properties
NMR Shifts :
Thermal Stability :
- Epoxide-containing compounds () are less thermally stable due to ring strain, whereas benzyloxy and oxolane () derivatives exhibit higher stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
